N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10107982
InChI: InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)10-11-19-13-15-12-17(21-2)8-9-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3
SMILES:
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol

N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine

CAS No.:

Cat. No.: VC10107982

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine -

Specification

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
IUPAC Name N-[(2,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Standard InChI InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)10-11-19-13-15-12-17(21-2)8-9-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3
Standard InChI Key YEINAZWQWQFIKM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central ethanamine chain (CH2-CH2-NH2) with two aromatic substituents:

  • A 2,5-dimethoxybenzyl group attached to the nitrogen atom.

  • A 4-methoxyphenyl group at the β-position of the ethanamine chain.

Its molecular formula is C18H23NO3, with a molar mass of 301.38 g/mol. The methoxy (-OCH3) groups at the 2- and 5-positions of the benzyl ring and the 4-position of the phenyl ring contribute to its lipophilicity and potential receptor-binding properties.

Spectral and Physicochemical Properties

While direct experimental data for this compound is scarce, analogs such as 2-(2,5-dimethoxy-4-ethylphenyl)-N-(2-methoxybenzyl)ethanamine (25E-NBOMe; PubChem CID: 118796522) provide insights :

  • UV-Vis Absorption: Methoxy-substituted arylalkylamines typically exhibit strong absorption near 280–310 nm due to π→π* transitions in the aromatic systems.

  • Solubility: Low aqueous solubility (≤1 mg/mL) but high solubility in organic solvents like methanol or dimethyl sulfoxide.

  • Stability: Susceptible to oxidative degradation under light or basic conditions, requiring storage in inert atmospheres.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-(2,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine likely involves reductive amination or nucleophilic substitution strategies, akin to methods described in the patent US4782163A :

Reductive Amination Pathway

  • Intermediate 1: 2,5-Dimethoxybenzaldehyde reacts with 2-(4-methoxyphenyl)ethylamine in methanol at 0–10°C to form a Schiff base.

  • Reduction: Sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) reduces the imine to the secondary amine .

    • Typical yields: 55–70% after purification .

Nucleophilic Displacement

  • Alkylation: 2-(4-Methoxyphenyl)ethylamine reacts with 2,5-dimethoxybenzyl chloride in the presence of a base (e.g., K2CO3).

  • Workup: Extraction with methylene chloride and crystallization from ethyl acetate .

Optimization Challenges

  • Steric Hindrance: Bulky methoxy groups may slow reaction kinetics, necessitating elevated temperatures or polar aprotic solvents.

  • Isomer Formation: Syn/anti isomerism in intermediates requires chromatographic separation for high-purity products .

Receptor SubtypePredicted Affinity (Ki)Functional Response
5-HT2A1–10 nMAgonism
5-HT2B100–500 nMPartial Agonism
5-HT1A>1 μMAntagonism

Data extrapolated from LY266097 (5-HT2B antagonist) and 25E-NBOMe studies .

Cardiovascular Effects

In rat jugular vein models, 5-HT2A/2B agonists induce vasoconstriction (EC50 = 10–100 nM) . The compound’s methoxy-rich structure may amplify this effect, posing risks of hypertension or thrombotic events.

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